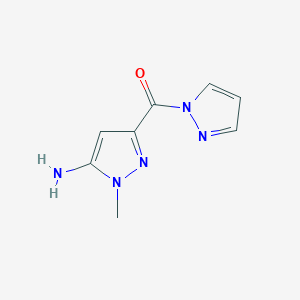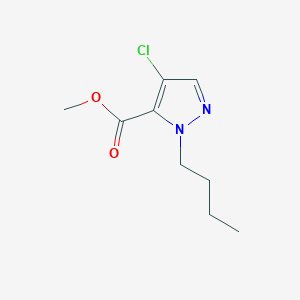
methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl ester group at the 5-position, a butyl group at the 1-position, and a chlorine atom at the 4-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-3-nitropyrazole.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group at the 1-position.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reduction and alkylation steps to improve yield and efficiency. Additionally, industrial processes may employ alternative catalysts and solvents to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Reduction: Formation of 1-butyl-4-chloro-1H-pyrazole-5-methanol.
Oxidation: Formation of 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex pyrazole derivatives. These derivatives are often explored for their potential as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is investigated for its potential to inhibit specific enzymes or receptors involved in these biological processes.
Medicine
In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Researchers modify its structure to enhance its pharmacological properties, aiming to create more effective and selective therapeutic agents.
Industry
In the agrochemical industry, this compound is explored as a precursor for the synthesis of herbicides and pesticides. Its derivatives are tested for their ability to control various pests and weeds, contributing to more efficient agricultural practices.
Mecanismo De Acción
The mechanism by which methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 1-butyl-4-fluoro-1H-pyrazole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 1-butyl-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Chlorine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity. Additionally, the chlorine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide variety of derivatives with diverse properties.
Propiedades
IUPAC Name |
methyl 2-butyl-4-chloropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQUOARVLITAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
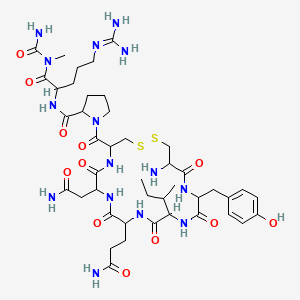
![3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B8036628.png)
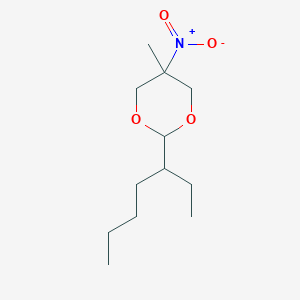
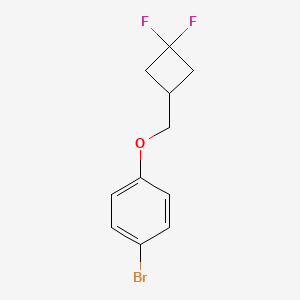
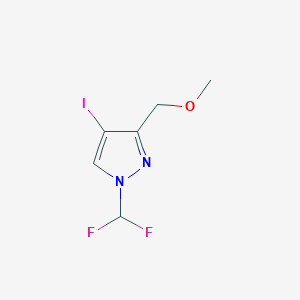
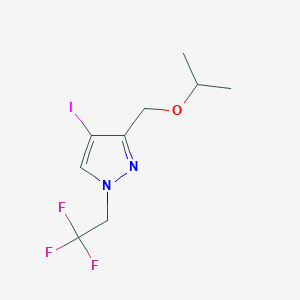
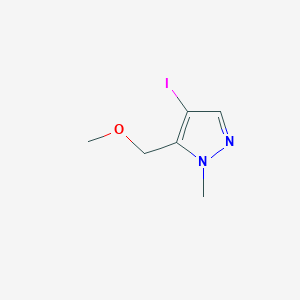
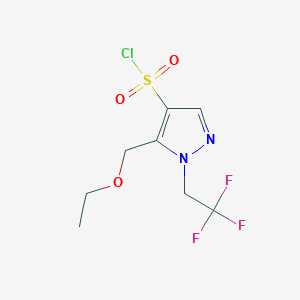
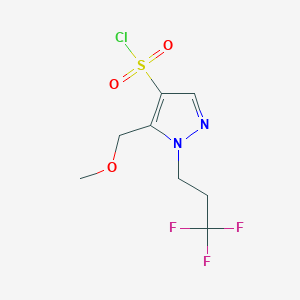
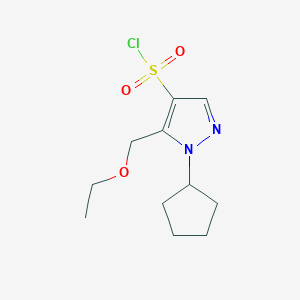
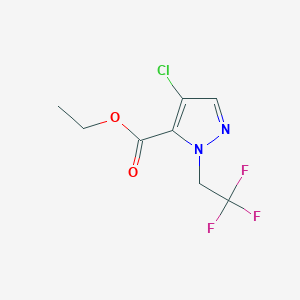
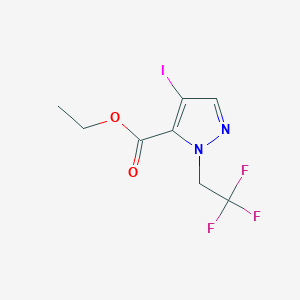
![5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B8036711.png)
